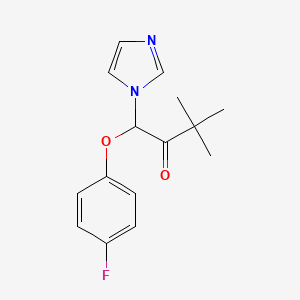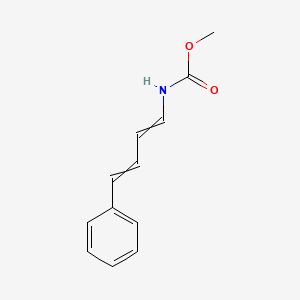
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is an organic compound with the molecular formula C12H13NO2. It consists of a carbamate group attached to a 4-phenylbuta-1,3-diene moiety. This compound is notable for its unique structure, which combines aromatic and conjugated diene systems, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-phenylbuta-1,3-dien-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-phenylbuta-1,3-diene with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring and the diene system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism by which methyl (4-phenylbuta-1,3-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
4-Phenylbutadiene: Lacks the carbamate group but shares the diene structure.
Uniqueness
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is unique due to its combination of aromatic and conjugated diene systems with a carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
53106-73-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl N-(4-phenylbuta-1,3-dienyl)carbamate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)13-10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3,(H,13,14) |
InChI Key |
VRBVHXFEYRZRGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

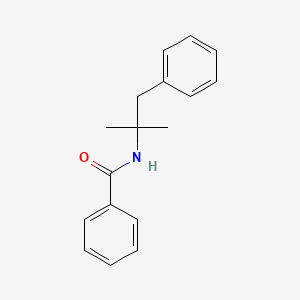
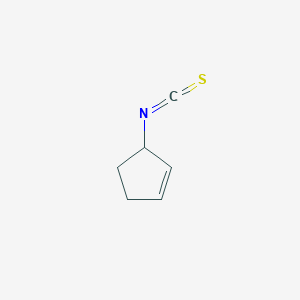
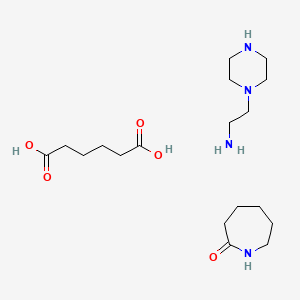
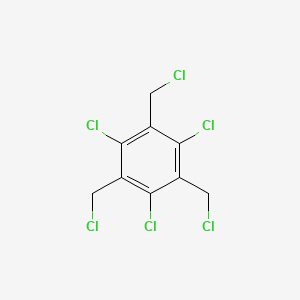


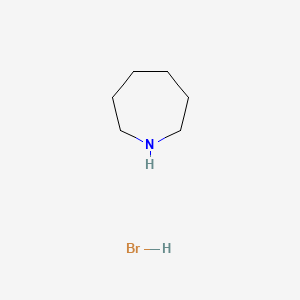
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
